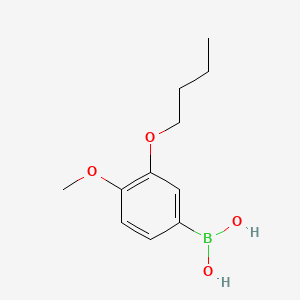

![molecular formula C7H3F3N2OS B578069 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole CAS No. 1215206-36-2](/img/structure/B578069.png)

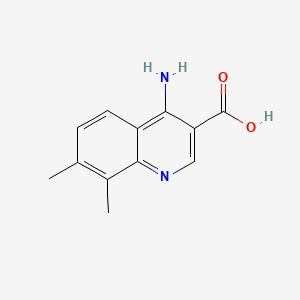

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Purpose : BTZ has been studied for various applications, including photovoltaics, fluorescent sensors, and visible-light organophotocatalysis .

Synthesis Analysis

The synthesis of BTZ involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. These methods may include condensation reactions, cyclization, and functional group transformations. Detailed synthetic procedures can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of BTZ is crucial for understanding its properties and reactivity. It is essential to examine bond angles, bond lengths, and the arrangement of atoms within the heterocyclic ring. Computational studies and spectroscopic techniques provide insights into its three-dimensional structure .

Chemical Reactions Analysis

- Photocatalysis : Investigate its role as a visible-light organophotocatalyst, as mentioned in recent research .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Chemistry

Application Summary

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .

Methods of Application

The synthesis, characterisation, and application of a library of 26 D–A compounds based on the BTZ group were reported. By varying the donor groups whilst keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties were systematically modified .

Results or Outcomes

The study validated these photocatalysts using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Biomedicine

Application Summary

The compound is used in the design of red/near-infrared organic dyes, which are becoming increasingly widespread in biological applications . These dyes with long-wavelength emission, large Stokes shifts, and high fluorescence quantum efficiency are used for in vivo imaging applications .

Methods of Application

Five donor–acceptor (D–A) red/near-infrared fluorophores based on different chlorinated/fluorinated benzo[c][1,2,5]thiadiazole units were designed and synthesized .

Results or Outcomes

The study proved that introducing chlorine atoms will lead to a lower HOMO level, stronger steric hindrance, and a relatively lower quantum yield in solutions. When the organic dots are fabricated, the chlorinated dots demonstrate much higher fluorescence quantum yield, larger Stokes shift, and better photostability than that of the fluorinated dots .

Photocatalysis

Application Summary

The compound has been researched for photocatalytic applications . The benzo[c][1,2,5]thiadiazole (BTZ) group, which includes this compound, has been used in heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Methods of Application

The photocatalysts based on the BTZ group were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Results or Outcomes

The study demonstrated the potential of these photocatalysts for enabling organic transformations .

Fluorescent Sensors

Application Summary

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which has been used as fluorescent sensors . These sensors have been used for bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Methods of Application

The BTZ group, including this compound, has been used to create organic π-conjugated electron donor–acceptor (D–A) systems .

Results or Outcomes

The study demonstrated the potential of these fluorescent sensors for bioimaging applications .

Heterogeneous Systems

Application Summary

The compound has been researched for use in heterogeneous systems involving benzo[c][1,2,5]thiadiazole (BTZ) containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Methods of Application

The high surface area that such materials often exhibit provides a high interfacial area for interaction with oxygen while also enhancing interaction with the solvent to aid in the materials dispersibility .

Results or Outcomes

These factors have been noted to improve the photosensitisation performance of heterogeneous photosensitisers .

Visible Light Organophotocatalysts

Application Summary

The compound has been researched for use as potential visible-light organophotocatalysts .

Methods of Application

The synthesis, characterisation, and application of a library of compounds based on the BTZ group were reported .

Propiedades

IUPAC Name |

5-(trifluoromethoxy)-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2OS/c8-7(9,10)13-4-1-2-5-6(3-4)12-14-11-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFZQWARKYEPDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681987 |

Source

|

| Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole | |

CAS RN |

1215206-36-2 |

Source

|

| Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

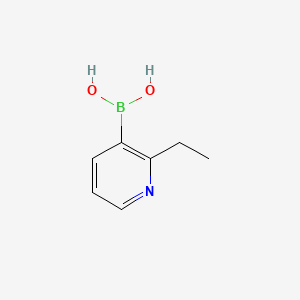

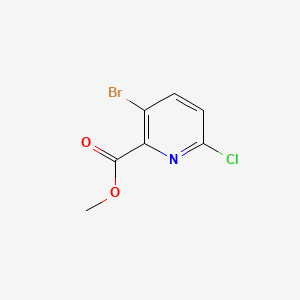

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)

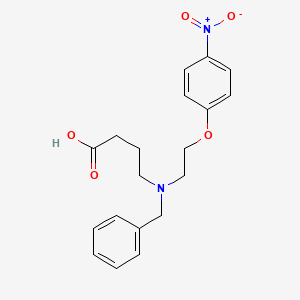

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

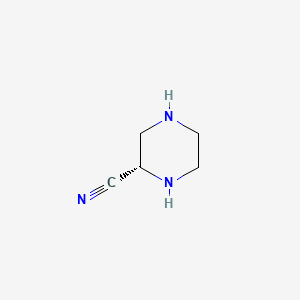

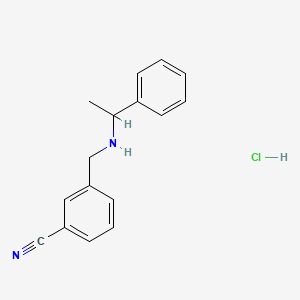

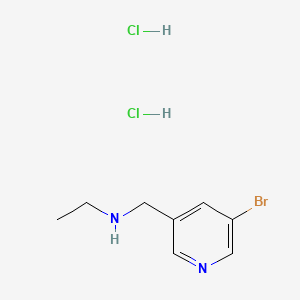

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)